Cas no 1707566-05-9 (ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group, a phenyl ring, and an ethyl ester moiety. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The amino and ester functional groups offer reactive sites for further derivatization, enabling the synthesis of diverse bioactive molecules. Its crystalline nature ensures stability and ease of handling, while the phenyl substitution enhances lipophilicity, potentially improving bioavailability in drug development. The compound is commonly utilized in medicinal chemistry research for the design of thiazole-based inhibitors and antimicrobial agents. Its well-defined chemical properties make it a reliable intermediate for targeted organic synthesis.
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate structure
1707566-05-9 structure
Product Name:ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
CAS No:1707566-05-9
MF:C12H12N2O2S
MW:248.300881385803
MDL:MFCD28013197
CID:5152126
Update Time:2026-03-03

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
    • MDL: MFCD28013197
    • Inchi: 1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)
    • InChI Key: NFBPADMTYAJYRI-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC=C2)=C(C(OCC)=O)N=C1N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

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ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1707566-05-9)ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Order Number:A1141767
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:53
Price ($):313.0
Email:sales@amadischem.com

Additional information on ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Research Brief on Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9): Recent Advances and Applications

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and mechanistic insights.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate via a one-pot cyclization reaction involving ethyl 2-cyano-3-phenylacrylate and thiourea. The optimized protocol achieved a yield of 85% with high purity, making it a viable candidate for large-scale production. The study also revealed that the compound exhibits moderate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting its potential as an antimicrobial agent.

Further investigations into the anticancer properties of this thiazole derivative were reported in Bioorganic & Medicinal Chemistry Letters (2024). The compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 12.5 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspase-3. These findings underscore its potential as a lead compound for developing novel anticancer therapeutics.

Additionally, a recent preprint on ChemRxiv (2024) explored the anti-inflammatory effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in a murine model of colitis. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. This suggests its applicability in treating inflammatory bowel diseases, though further preclinical validation is required.

In summary, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 1707566-05-9) represents a promising multifunctional scaffold in drug discovery. Its synthetic accessibility, coupled with demonstrated bioactivities, positions it as a valuable candidate for future therapeutic development. Ongoing research is expected to explore structure-activity relationships (SAR) and optimize its pharmacokinetic properties for clinical translation.

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Amadis Chemical Company Limited
(CAS:1707566-05-9)ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
A1141767
Purity:99%
Quantity:1g
Price ($):313.0
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